molecular formula C17H17FN4 B8110739 6-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine

6-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8110739
M. Wt: 296.34 g/mol
InChI Key: LJMGIWIJJSFMLK-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a triazolopyridine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzylamine with 2-chloropyridine-3-carboxaldehyde in the presence of a base, followed by cyclization with piperidine and a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can optimize reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For instance, it may act as an agonist or antagonist at certain receptor sites, thereby altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Chlorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine
  • 6-(3-Methylphenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine
  • 6-(3-Bromophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine

Uniqueness

6-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

6-(3-fluorophenyl)-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4/c18-15-3-1-2-13(10-15)14-4-5-16-20-17(21-22(16)11-14)12-6-8-19-9-7-12/h1-5,10-12,19H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMGIWIJJSFMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN3C=C(C=CC3=N2)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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